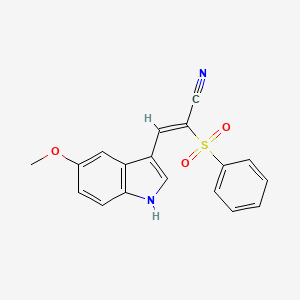

3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile

Description

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a 5-methoxyindole moiety and a phenylsulfonyl group attached to a central acrylonitrile scaffold. Its structure combines electron-rich aromatic systems (indole) with a sulfonyl group, which may influence both reactivity and pharmacological behavior .

Properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-23-14-7-8-18-17(10-14)13(12-20-18)9-16(11-19)24(21,22)15-5-3-2-4-6-15/h2-10,12,20H,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDZUWYZMUYKEZ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized with a methoxy group. The phenylsulfonyl group is introduced through sulfonylation reactions, and the acrylonitrile moiety is added via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of compounds related to the indole structure, particularly in cancer therapy and enzyme inhibition.

Histone Deacetylase Inhibition

A related class of compounds, specifically 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, has shown promise as histone deacetylase (HDAC) inhibitors. These compounds demonstrated antiproliferative activities against various human cancer cell lines, including Hep3B, MDA-MB-231, PC-3, and A549. For instance:

- Compound 8 exhibited IC50 values of 12.3 nM for HDAC1 and 4.0 nM for HDAC2, indicating potent activity comparable to established inhibitors like SAHA (suberoylanilide hydroxamic acid) .

This suggests that derivatives of 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile may also possess similar inhibitory effects on HDAC enzymes, which are critical in cancer progression.

Anticancer Activity

The presence of the indole moiety is often associated with anticancer properties due to its ability to modulate various biological pathways. The compound's structure allows it to interact with multiple cellular targets involved in tumor growth and metastasis.

A study indicated that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction . Further exploration into the specific mechanisms by which this compound exerts its effects is warranted.

Case Study: In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that certain indole derivatives can significantly reduce tumor size compared to controls. For example:

- Compound 8 was tested in a lung A549 xenograft model where it showed superior antitumor activity compared to traditional therapies .

This highlights the potential of this compound as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylsulfonyl groups play a crucial role in binding to these targets, modulating their activity. The acrylonitrile moiety may also participate in covalent interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 24: (Z)-3-(5-Methoxy-1H-Indol-3-yl)-2-(3,4,5-Trimethoxyphenyl)Acrylonitrile

- Structure : Replaces phenylsulfonyl with 3,4,5-trimethoxyphenyl.

- Activity: Exhibits potent anticancer activity, with GI₅₀ values ranging from 0.025–20.1 μM across cancer cell lines. Notably, it shows GI₅₀ = 0.022 μM against A498 renal cancer cells, outperforming many analogs .

(E)-2-(Phenylsulfonyl)-3-(1-(Phenylsulfonyl)-1H-Pyrrol-2-yl)Acrylonitrile (Compound 24 in )

- Structure : Substitutes indole with a bis-phenylsulfonyl pyrrole.

- Synthesis : Low yield (5%), suggesting synthetic challenges due to steric hindrance or reactivity issues .

- Activity: Not explicitly reported, but phenylsulfonyl groups are known to enable covalent binding to cysteine residues in kinases, a mechanism exploited in targeted therapies .

3-(4-Bromophenyl)-2-(Phenylsulfonyl)Acrylonitrile

- Structure : Replaces 5-methoxyindole with 4-bromophenyl.

- Physicochemical Properties: LogP = 4.87 (high lipophilicity), PSA = 66.31 Ų.

- Key Insight : Bromine introduces steric bulk and alters electronic properties, which may affect target engagement.

Carbazole-Cyanochalcones (3o, 3p in )

- Structure : Replace phenylsulfonyl with carbazole-carbonyl.

- Synthesis : Yields range from 69% (3o) to 85% (3p), indicating efficient Claisen-Schmidt condensations .

- Activity: Not reported, but carbazole derivatives are often explored for DNA topoisomerase inhibition.

Physicochemical and Pharmacokinetic Properties

- Insights : Higher LogP in bromophenyl and target compounds suggests increased lipophilicity, which may enhance tissue penetration but require formulation optimization for solubility.

Biological Activity

3-(5-Methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole ring, which is known for its diverse pharmacological properties, and a phenylsulfonyl group that enhances its reactivity and biological profile. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄N₂O₃S, with a molar mass of 338.38 g/mol. Its structure includes significant functional groups that contribute to its biological activity:

- Indole Ring : Known for various biological activities including anti-cancer properties.

- Methoxy Group : Enhances solubility and bioavailability.

- Phenylsulfonyl Group : Increases reactivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and phenylsulfonyl groups are crucial for binding, while the acrylonitrile moiety may facilitate covalent interactions, leading to modulation of biological functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of indole have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 1 | HDAC 2 |

| Compound B | 4 | HDAC 6 |

These findings suggest that the compound may also possess similar inhibitory effects on HDACs, contributing to its potential as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have demonstrated that related indole derivatives can inhibit bacterial secretion systems, which are crucial for pathogenicity in bacteria such as E. coli.

In a study assessing the inhibition of type III secretion systems (T3SS), it was found that high concentrations of certain indole derivatives resulted in significant inhibition of bacterial virulence factors:

| Concentration (μM) | % Inhibition |

|---|---|

| 50 | ~50% |

| 100 | ~75% |

This suggests that this compound may similarly affect microbial virulence .

Study on HDAC Inhibition

In a focused study on indole derivatives, researchers synthesized various compounds including those with sulfonyl substitutions. The study found that the presence of the phenylsulfonyl group significantly enhanced the inhibitory activity against HDAC enzymes:

- Compound with Phenylsulfonyl Group : IC50 values were reported in low nanomolar ranges, indicating potent activity.

This underscores the importance of structural modifications in enhancing biological efficacy .

Screening for Antimicrobial Activity

A screening assay was developed to evaluate the antimicrobial properties of various indole derivatives, including those containing acrylonitrile moieties. The results indicated that compounds with specific substituents exhibited strong inhibitory effects against pathogenic bacteria, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing 3-(5-methoxy-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile?

- Methodological Answer : The synthesis involves a multi-step approach, including condensation reactions and functional group modifications. For example, the 5-methoxyindole moiety is introduced via substitution or coupling reactions, followed by sulfonylation using phenylsulfonyl chloride under basic conditions. Key steps include:

- Use of catalysts (e.g., palladium for cross-coupling) and anhydrous solvents (e.g., DMF or THF).

- Temperature control (e.g., 60–80°C for cyclization).

- Monitoring via TLC and purification by column chromatography .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole substitution | 5-Methoxyindole, Pd(OAc)₂, DMF, 80°C | 65–70 | |

| Sulfonylation | Phenylsulfonyl chloride, K₂CO₃, THF, RT | 59–75 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

- ¹H NMR (CDCl₃): Peaks at δ 3.88 (s, 3H, -OCH₃), 7.69 (s, 1H, indole-H), and 8.60 (brs, NH) confirm substituent positions .

- HRMS : Observed [M+H]⁺ at m/z 365.1502 matches the theoretical m/z 365.1496 .

Q. What in vitro anticancer activity data are available for this compound?

- Methodological Answer : Antiproliferative activity is assessed using the NCI-60 cancer cell line panel. GI₅₀ values (µM) indicate potency:

- A498 renal cancer : GI₅₀ = 0.022 µM .

- Pan-cancer efficacy : 88% of cell lines show GI₅₀ < 1 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on indole or sulfonyl groups) influence anticancer activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- 5-Methoxyindole : Enhances potency compared to unsubstituted indole (e.g., GI₅₀ improves from 5.2 µM to 0.022 µM in A498 cells) .

- Phenylsulfonyl group : Increases metabolic stability and target binding via hydrophobic interactions .

- Data Contradiction : Some analogs with bulky sulfonyl groups show reduced activity, suggesting steric hindrance limits target engagement .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., indole C3 and sulfonyl oxygen) .

- Molecular Docking : Docking into kinase domains (e.g., Trk/CSF-1R) predicts hydrogen bonds between the sulfonyl group and Lys572 .

Q. How is crystallographic data used to analyze molecular conformation?

- Methodological Answer : X-ray diffraction reveals:

- Dihedral angles : 89.95° between indole and phenylsulfonyl planes, suggesting orthogonal orientation .

- Intermolecular interactions : Weak C–H···N and C–H···O bonds stabilize crystal packing .

Q. What experimental and theoretical methods resolve contradictions in kinetic vs. thermodynamic adsorption behavior?

- Methodological Answer :

- Langmuir Isotherm Analysis : Confirms chemisorption (ΔG°ads = −34 kJ/mol) .

- QSPR Modeling : Correlates quantum parameters (e.g., HOMO-LUMO gap) with adsorption energy to predict inhibitor efficiency .

Methodological Best Practices

- Synthesis : Optimize yields using Pd-catalyzed cross-coupling and low-temperature sulfonylation.

- Characterization : Combine NMR, HRMS, and X-ray crystallography for structural validation.

- Biological Assays : Use GI₅₀ values from standardized NCI-60 protocols for comparability.

- Computational Tools : Apply DFT for reactivity analysis and docking for target hypothesis generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.